molecular formula C14H10ClN3OS2 B15170521 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine CAS No. 917809-04-2

4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine

Cat. No.: B15170521
CAS No.: 917809-04-2
M. Wt: 335.8 g/mol
InChI Key: XYPQDFHKPVSKDO-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine is a heterocyclic compound that incorporates a thiazole ring, a pyrimidine ring, and a chlorophenyl group. Thiazole and pyrimidine rings are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of a chlorophenyl derivative with thiourea, followed by cyclization. The pyrimidine ring is then introduced through a condensation reaction with appropriate reagents .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone and sulfide derivatives, as well as substituted chlorophenyl derivatives .

Scientific Research Applications

4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The thiazole and pyrimidine rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfonyl)pyrimidine
  • 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylthio)pyrimidine
  • 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)benzene

Uniqueness

4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine is unique due to the presence of both the thiazole and pyrimidine rings, which confer distinct biological activities. The methanesulfinyl group further enhances its reactivity and potential for chemical modifications .

Properties

CAS No.

917809-04-2

Molecular Formula

C14H10ClN3OS2

Molecular Weight

335.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-(2-methylsulfinylpyrimidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C14H10ClN3OS2/c1-21(19)14-16-6-5-11(18-14)13-12(17-8-20-13)9-3-2-4-10(15)7-9/h2-8H,1H3

InChI Key

XYPQDFHKPVSKDO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=CC(=N1)C2=C(N=CS2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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